Lorcaserin Hydrochloride-d4

Catalog No.
S14394302
CAS No.
M.F
C11H15Cl2N
M. Wt
236.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Lorcaserin Hydrochloride-d4

Product Name

Lorcaserin Hydrochloride-d4

IUPAC Name

(5R)-7-chloro-2,2,4,4-tetradeuterio-5-methyl-3,5-dihydro-1H-3-benzazepine;hydrochloride

Molecular Formula

C11H15Cl2N

Molecular Weight

236.17 g/mol

InChI

InChI=1S/C11H14ClN.ClH/c1-8-7-13-5-4-9-2-3-10(12)6-11(8)9;/h2-3,6,8,13H,4-5,7H2,1H3;1H/t8-;/m0./s1/i5D2,7D2;

InChI Key

ITIHHRMYZPNGRC-RPADEDAJSA-N

Canonical SMILES

CC1CNCCC2=C1C=C(C=C2)Cl.Cl

Isomeric SMILES

[2H]C1(CC2=C(C=C(C=C2)Cl)[C@H](C(N1)([2H])[2H])C)[2H].Cl

Lorcaserin Hydrochloride-d4 is a deuterated analog of lorcaserin hydrochloride, a selective agonist for the serotonin 5-HT2C receptor. This compound has been primarily investigated for its potential in treating obesity by promoting satiety and reducing food intake. The presence of deuterium in the molecular structure enhances its stability and can aid in pharmacokinetic studies, making it useful in research applications.

The chemical formula for Lorcaserin Hydrochloride-d4 is C11H10ClD4NC_{11}H_{10}ClD_4N, with a molecular weight of approximately 200.69 g/mol. It is characterized by its unique structure, which includes a benzamide moiety that is essential for its biological activity.

Typical for amides and aromatic compounds. Key reactions include:

  • Nucleophilic Substitution: The chlorine atom can be substituted by nucleophiles, leading to the formation of different derivatives.
  • Hydrolysis: Under acidic or basic conditions, Lorcaserin Hydrochloride-d4 can hydrolyze to form its corresponding carboxylic acid and amine.
  • Deuterium Exchange: The deuterium atoms can participate in exchange reactions under certain conditions, which is particularly useful in tracing studies.

These reactions are significant for understanding the compound's behavior in biological systems and its metabolic pathways.

Lorcaserin Hydrochloride-d4 exhibits biological activity primarily through its action as a selective agonist of the 5-HT2C receptor. This receptor is involved in regulating appetite and energy balance. Studies have shown that lorcaserin can enhance serotonin levels in specific brain regions, leading to increased satiety and reduced food intake.

The synthesis of Lorcaserin Hydrochloride-d4 typically involves:

  • Preparation of Deuterated Precursors: Starting materials containing deuterium are synthesized or purchased.
  • Coupling Reaction: The deuterated precursor is reacted with an appropriate aromatic compound to form the benzamide structure.
  • Hydrochloride Salt Formation: The product is converted into its hydrochloride salt form through acidification.

This multi-step synthesis requires careful control of reaction conditions to ensure high purity and yield of the final product.

Lorcaserin Hydrochloride-d4 is primarily used in research settings, particularly in pharmacokinetic studies aimed at understanding drug metabolism and distribution. Its applications include:

  • Metabolic Studies: Investigating the metabolic pathways of lorcaserin and its effects on serotonin receptors.
  • Safety Assessments: Evaluating potential adverse effects associated with lorcaserin use.
  • Drug Development: Serving as a reference compound in the development of new weight-loss medications.

Interaction studies involving Lorcaserin Hydrochloride-d4 focus on its effects when administered alongside other drugs that influence serotonin levels or appetite regulation. Notable interactions include:

  • Serotonergic Drugs: Caution is advised when combining lorcaserin with selective serotonin reuptake inhibitors or monoamine oxidase inhibitors due to the risk of serotonin syndrome .
  • Other Appetite Suppressants: Research examines how lorcaserin interacts with other compounds targeting similar pathways, providing insights into combination therapies for obesity management.

Several compounds share structural or functional similarities with Lorcaserin Hydrochloride-d4. Below are some notable examples:

Compound NameStructure CharacteristicsUnique Features
FenfluraminePhenethylamine derivativeActs as a serotonin releasing agent
PhentermineSympathomimetic aminePrimarily stimulates norepinephrine release
TopiramateSulfamate-substituted monosaccharideUsed off-label for weight loss; affects multiple neurotransmitter systems
N-Nitroso LorcaserinNitrosamine derivativeInvestigated for potential carcinogenic effects

Lorcaserin Hydrochloride-d4 stands out due to its specific action on the 5-HT2C receptor, which differentiates it from other compounds that may affect broader neurotransmitter systems or have different mechanisms of action.

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

2

Exact Mass

235.0832619 g/mol

Monoisotopic Mass

235.0832619 g/mol

Heavy Atom Count

14

Dates

Modify: 2024-08-10

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